2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol

Catalog No.
S15673354
CAS No.
84097-18-7
M.F
C14H25NO
M. Wt
223.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)eth...

CAS Number

84097-18-7

Product Name

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol

IUPAC Name

2-(1,2,3,3a,4a,5,6,7,8,8a,9,9a-dodecahydrocyclopenta[b]quinolin-4-yl)ethanol

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

InChI

InChI=1S/C14H25NO/c16-9-8-15-13-6-2-1-4-11(13)10-12-5-3-7-14(12)15/h11-14,16H,1-10H2

InChI Key

LOXQVNCQPFJHRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC3CCCC3N2CCO

2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol is a complex organic compound belonging to the quinoline family. It features a unique bicyclic structure consisting of a saturated decahydrocyclopentabquinoline moiety linked to an ethanol group. This structural configuration imparts distinctive chemical properties and potential biological activities. The presence of the ethanol group suggests that it may participate in various

  • Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The quinoline ring can be reduced to yield dihydroquinoline derivatives, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups under basic conditions.

These reactions highlight the compound's reactivity and potential for further functionalization in organic synthesis.

Research indicates that 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol exhibits notable biological activities, particularly in antimicrobial and anticancer studies. The compound's structure allows it to interact with specific biological targets, potentially modulating enzyme activity and influencing disease pathways. Such mechanisms are crucial for its exploration in drug development, where it may serve as a lead compound for therapeutic agents targeting various diseases .

The synthesis of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol can be achieved through multiple synthetic routes:

  • Cyclization Reactions: One common method involves cyclization of penta-2,4-dienamides under acidic conditions, such as using concentrated sulfuric acid. This approach facilitates the formation of quinoline derivatives.
  • Industrial Production: For large-scale synthesis, optimized reaction conditions are essential to ensure high yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are employed to enhance efficiency. Additionally, green chemistry approaches, like visible light-mediated photocatalytic methods, are being explored to reduce environmental impact during production.

The compound has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex quinoline derivatives.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored for drug development targeting specific biological pathways.
  • Industry: Utilized in developing new materials and catalysts for various industrial processes.

Mechanistic studies on 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol reveal its interactions with enzymes and receptors in biological systems. These interactions can lead to modulation of enzyme activity, which is crucial for its therapeutic effects. Understanding these mechanisms is vital for optimizing its use in medicinal chemistry and pharmacology .

Several compounds share structural similarities with 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol:

Compound NameStructural FeaturesBiological Activity
QuinolineParent structure without additional groupsAntimicrobial properties
DihydroquinolinePartially saturated version of quinolineSimilar biological activities
Quinolin-2-oneContains a carbonyl group at the 2-positionKnown pharmacological properties

Uniqueness

The uniqueness of 2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol lies in its fully saturated quinoline ring and the presence of an ethanol group. This combination leads to distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific functional groups make it a valuable candidate for various research and industrial applications .

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.193614421 g/mol

Monoisotopic Mass

223.193614421 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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